Cas no 1207002-63-8 (3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide)

3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide
- 3-chloro-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methoxybenzenesulfonamide
-
- インチ: 1S/C16H22ClN5O3S/c1-11-9-15(22(2)3)21-16(20-11)18-7-8-19-26(23,24)12-5-6-14(25-4)13(17)10-12/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21)
- InChIKey: JETIXFGNWOXNLE-UHFFFAOYSA-N
- SMILES: C1(S(NCCNC2=NC(C)=CC(N(C)C)=N2)(=O)=O)=CC=C(OC)C(Cl)=C1
計算された属性
- 精确分子量: 399.113
- 同位素质量: 399.113
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 26
- 回転可能化学結合数: 8
- 複雑さ: 531
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105A^2
3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5631-0004-3mg |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5631-0004-15mg |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5631-0004-25mg |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5631-0004-40mg |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5631-0004-20mg |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5631-0004-2μmol |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5631-0004-1mg |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5631-0004-10μmol |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5631-0004-50mg |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5631-0004-10mg |
3-chloro-N-(2-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-4-methoxybenzene-1-sulfonamide |
1207002-63-8 | 10mg |
$79.0 | 2023-09-09 |
3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide 関連文献
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamideに関する追加情報
Introduction to 3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide and Its Significance in Modern Chemical Biology
3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide, with a CAS number of 1207002-63-8, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has garnered attention due to its unique structural features and potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various biological pathways. The compound's molecular architecture, characterized by a chloro-substituted benzene ring linked to a sulfonamide moiety and an N-substituted pyrimidine core, positions it as a promising candidate for further investigation.
The significance of this compound lies in its potential to interact with biological targets in ways that may lead to the development of new treatments for diseases such as cancer, inflammation, and infectious disorders. The presence of multiple functional groups, including a dimethylamino group and a methoxy group, contributes to its versatility in chemical modifications, allowing researchers to fine-tune its pharmacological properties. The sulfonamide group, in particular, is well-known for its role as a pharmacophore in numerous drugs, enhancing binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on the development of sulfonamide derivatives as inhibitors of enzymes and receptors involved in disease pathogenesis. 3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide is no exception. Studies have demonstrated that sulfonamides can modulate the activity of enzymes such as kinases and carbonic anhydrases, which are often dysregulated in diseases like cancer and metabolic disorders. The compound's ability to interact with these targets makes it a valuable tool for understanding disease mechanisms and developing targeted therapies.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify how 3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide interacts with biological targets at the molecular level. This approach has been instrumental in the discovery of several high-affinity ligands that have advanced into clinical trials. The integration of experimental data with computational predictions provides a robust framework for optimizing the compound's pharmacokinetic properties and therapeutic efficacy.
The pyrimidine core present in 3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide is another key feature that contributes to its biological activity. Pyrimidine derivatives are widely recognized for their role in nucleic acid metabolism and have been extensively studied for their anticancer properties. The dimethylamino group attached to the pyrimidine ring further enhances the compound's solubility and bioavailability, making it more suitable for therapeutic applications. Additionally, the presence of multiple hydrogen bond donors and acceptors within its structure suggests that it may exhibit favorable interactions with biological macromolecules.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex sulfonamide derivatives like 3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide. Techniques such as multi-step organic synthesis combined with automated purification methods have significantly reduced the time and cost associated with producing these compounds on a scalable basis. This has facilitated their use in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The ability to rapidly synthesize and test large libraries of compounds has accelerated the drug discovery process, leading to more efficient identification of promising therapeutic agents.
The potential applications of 3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide extend beyond oncology. Research has indicated that sulfonamide derivatives may have antimicrobial properties, making them useful in treating infections caused by resistant bacterial strains. Furthermore, their ability to modulate inflammatory pathways suggests that they could be developed into anti-inflammatory agents for conditions such as rheumatoid arthritis and inflammatory bowel disease. The broad spectrum of potential therapeutic uses underscores the importance of continued research into this class of compounds.
In conclusion,3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and potential interactions with biological targets position it as a valuable tool for developing novel therapeutics. As research progresses, further exploration of its pharmacological properties will likely uncover new applications across multiple disease areas. The compound's development underscores the ongoing importance of innovative approaches in drug discovery and highlights the contributions of sulfonamide derivatives to modern medicine.
1207002-63-8 (3-chloro-N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-4-methoxybenzene-1-sulfonamide) Related Products
- 1572-52-7(2-Methylenepentanedinitrile)
- 859673-15-7(3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate)
- 2305466-99-1(N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)
- 161979-35-7((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid)
- 24280-07-7(Ethanone, 1-(3-chlorophenyl)-, oxime)
- 2171683-79-5(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)
- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)
- 2549041-26-9(3-[4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
- 1596013-62-5(3-cyclobutanecarbonyl-4H-1,2,4-triazole)
- 2034529-59-2(N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide)




